molecular formula C17H12F2O4 B13690335 Ethyl 2-(3,4-difluorophenyl)-5-hydroxybenzofuran-3-carboxylate

Ethyl 2-(3,4-difluorophenyl)-5-hydroxybenzofuran-3-carboxylate

Cat. No.: B13690335
M. Wt: 318.27 g/mol
InChI Key: MSMUHUHCEZYIQB-UHFFFAOYSA-N
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Description

Ethyl 2-(3,4-difluorophenyl)-5-hydroxybenzofuran-3-carboxylate is a benzofuran derivative featuring a 3,4-difluorophenyl substituent at position 2, a hydroxyl group at position 5, and an ethyl carboxylate ester at position 2.

Properties

Molecular Formula

C17H12F2O4

Molecular Weight

318.27 g/mol

IUPAC Name

ethyl 2-(3,4-difluorophenyl)-5-hydroxy-1-benzofuran-3-carboxylate

InChI

InChI=1S/C17H12F2O4/c1-2-22-17(21)15-11-8-10(20)4-6-14(11)23-16(15)9-3-5-12(18)13(19)7-9/h3-8,20H,2H2,1H3

InChI Key

MSMUHUHCEZYIQB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)C3=CC(=C(C=C3)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3,4-difluorophenyl)-5-hydroxybenzofuran-3-carboxylate typically involves multiple steps. One common method starts with the diazotization of 3,4-difluoroaniline, followed by treatment with ethyl acetoacetate to form an intermediate compound. This intermediate is then subjected to cyclization and esterification reactions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3,4-difluorophenyl)-5-hydroxybenzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The difluorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Ethyl 2-(3,4-difluorophenyl)-5-hydroxybenzofuran-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(3,4-difluorophenyl)-5-hydroxybenzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Core Modifications

The compound’s analogs differ in substituent patterns, saturation of the benzofuran ring, and functional groups, leading to distinct properties:

Compound Name Key Substituents Core Structure Functional Groups Molecular Formula (if available)
Ethyl 2-(3,4-difluorophenyl)-5-hydroxybenzofuran-3-carboxylate - 3,4-Difluorophenyl (C2)
- Hydroxy (C5)
- Ethyl carboxylate (C3)
Aromatic benzofuran Hydroxyl, ester Not explicitly provided
Ethyl 2-methyl-5-[2-(pentafluorophenoxy)acetoxy]-1-benzofuran-3-carboxylate - Methyl (C2)
- Pentafluorophenoxy acetoxy (C5)
Aromatic benzofuran Ester, ether C₂₃H₁₅F₅O₇ (inferred)
Ethyl 3-amino-5,5-difluoro-4,5,6,7-tetrahydrobenzofuran-2-carboxylate - Amino (C3)
- 5,5-Difluoro (C5)
Partially saturated (tetrahydrobenzofuran) Amino, ester C₁₁H₁₃F₂NO₃
Ethyl 5-amino-2,3-dihydrobenzofuran-2-carboxylate - Amino (C5) Partially saturated (dihydrobenzofuran) Amino, ester C₁₁H₁₃NO₃ (inferred)
Ethyl 2-methyl-5-(thiophen-2-ylsulfonylamino)benzo[g][1]benzofuran-3-carboxylate - Methyl (C2)
- Thiophen-2-ylsulfonylamino (C5)
Naphtho-fused benzofuran Sulfonamide, ester C₂₃H₁₈N₂O₆S₂ (inferred)
Key Observations:
  • Fluorination Patterns: The target compound’s 3,4-difluorophenyl group contrasts with the pentafluorophenoxy group in and the 5,5-difluoro substitution in . Fluorine enhances lipophilicity and metabolic stability, but its position influences electronic effects (e.g., para-fluorine in vs. ortho/meta in the target compound).
  • Aromatic vs. Saturated Cores: Fully aromatic benzofurans (target, ) exhibit planar rigidity, favoring π-π stacking in biological targets.
  • Functional Groups: The hydroxyl group in the target compound enables hydrogen bonding, whereas sulfonamide (), amino (), or ether () groups offer diverse interaction profiles (e.g., sulfonamide’s hydrogen-bond acceptor capacity).

Pharmacological Implications

  • This supports the hypothesis that the target compound’s 3,4-difluorophenyl group may enhance its pharmacokinetic profile.

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